Product packaging for Cyclopentenosine(Cat. No.:CAS No. 145853-95-8)

Cyclopentenosine

Cat. No.: B124223
CAS No.: 145853-95-8
M. Wt: 381.4 g/mol
InChI Key: FJTYDTXMSNPZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentenosine is a trifunctional, covalent cross-linking amino acid that is integral to the structure and resilience of mature elastin in vertebrate tissues . This compound is formed spontaneously during elastogenesis through the non-enzymatic condensation of lysine-derived precursors, specifically involving the cyclization of three allysine residues, and represents a key intermediate in the formation of the stable, insoluble elastin polymer . Its primary research value lies in the study of extracellular matrix assembly, particularly in understanding the molecular mechanisms that confer elasticity and mechanical integrity to force-bearing tissues such as arteries, lungs, and skin . Researchers utilize an understanding of this compound formation and occurrence to gain critical insights into the pathophysiology of diseases related to elastic fiber breakdown, including pulmonary emphysema and cardiovascular conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27N3O6 B124223 Cyclopentenosine CAS No. 145853-95-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145853-95-8

Molecular Formula

C18H27N3O6

Molecular Weight

381.4 g/mol

IUPAC Name

7-(4-amino-4-carboxybutyl)-6-(3-amino-3-carboxypropyl)-3,4,4a,5-tetrahydro-2H-cyclopenta[b]pyridine-2-carboxylic acid

InChI

InChI=1S/C18H27N3O6/c19-12(16(22)23)3-1-2-11-9(4-6-13(20)17(24)25)8-10-5-7-14(18(26)27)21-15(10)11/h10,12-14H,1-8,19-20H2,(H,22,23)(H,24,25)(H,26,27)

InChI Key

FJTYDTXMSNPZKG-UHFFFAOYSA-N

SMILES

C1CC(N=C2C1CC(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)C(=O)O

Canonical SMILES

C1CC(N=C2C1CC(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)C(=O)O

Synonyms

6-(3-amino-3-carboxypropyl)-7-(4-amino-4-carboxybutyl)-6-cyclopenteno(e)-2,3,4,4a-tetrahydropipecolinic acid
cyclopentenosine

Origin of Product

United States

Elucidation of Cyclopentenosine S Molecular Structure and Stereochemistry

Primary Structural Determination and Spectroscopic Confirmation of Cyclopentenosine

The initial isolation of this compound from the hydrolysate of bovine aorta elastin (B1584352) revealed a compound that exhibited distinct chromatographic behavior, separating it from other known crosslinking amino acids like lysinonorleucine (B1675783) and desmosine (B133005). nih.gov The elucidation of its primary structure was a meticulous process, relying on a combination of advanced spectroscopic techniques.

Fast Atom Bombardment (FAB) mass spectrometry was instrumental in determining the molecular weight of the parent compound, which was found to have a mass of 381, corresponding to a molecular formula of C18H27N3O6. nih.gov This data suggested that this compound is a trifunctional amino acid. nih.gov Further confirmation and detailed structural insights were obtained through Ultraviolet (UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The UV spectrum provided evidence for the presence of a cyclopentene (B43876) ring, a key feature of its structure. nih.gov NMR spectroscopy, a powerful tool for mapping the connectivity of atoms within a molecule, allowed for the precise determination of the arrangement of its constituent atoms. nih.govstanford.edunih.gov

Collectively, these spectroscopic analyses led to the proposed structure of this compound, which is derived from the condensation of three allysine (B42369) residues. nih.govbarnesandnoble.com Allysine is an amino acid derivative formed by the enzymatic oxidation of lysine (B10760008) residues in elastin and collagen. nih.gov

Table 1: Spectroscopic Data for the Structural Elucidation of this compound

Spectroscopic TechniqueKey FindingReference
Fast Atom Bombardment Mass Spectrometry (FAB-MS) Determined the parent compound's mass to be 381, suggesting a molecular formula of C18H27N3O6 and its trifunctional nature. nih.gov
Ultraviolet (UV) Spectroscopy Confirmed the presence of a cyclopentene structure within the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provided detailed information on the connectivity of atoms, verifying the proposed structure derived from three allysine residues. nih.gov

Investigation of Tautomeric Forms and Enantiomeric Configurations of this compound

Further investigations into the chemical nature of this compound revealed its existence in multiple forms. In aqueous solutions, this compound exists as a mixture of imine-enamine tautomers and their enantiomers. researchgate.netscribd.com Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. libretexts.orgchemaxon.com In the case of this compound, the presence of a 2-cyclopenten-1-one (B42074) structure allows for this dynamic equilibrium. researchgate.netscribd.com

The molecule's chirality, a consequence of its asymmetric carbon centers, gives rise to enantiomers – non-superimposable mirror images of each other. youtube.com The specific arrangement of atoms in space, or stereochemistry, is crucial for its biological function and interactions. The absolute configuration of these enantiomers, designated as R or S, is determined by the Cahn-Ingold-Prelog priority rules. msu.edu The investigation of these different stereochemical forms is essential for a complete understanding of this compound's role in the structure and function of elastin.

Computational Approaches to the Conformational Analysis of this compound in Biological Environments

Understanding the three-dimensional shape, or conformation, of this compound within the complex environment of a protein is critical to deciphering its function. Computational modeling has emerged as a powerful tool to predict and analyze the conformational preferences of molecules.

Biosynthetic Pathways and Mechanistic Formation of Cyclopentenosine

Identification of Precursor Amino Acids and Initial Enzymatic Steps in Cyclopentenosine Formation

The biosynthesis of this compound originates from lysine (B10760008) residues within polypeptide chains. uva.nl The initial and crucial enzymatic step is the oxidative deamination of the ε-amino group of specific lysine residues to form α-aminoadipic-δ-semialdehyde, commonly known as allysine (B42369). researchgate.netnih.govwikipedia.org This reaction is catalyzed by lysyl oxidase (LOX), a copper-dependent enzyme. researchgate.netnih.gov

The formation of allysine is a post-translational modification that converts a primary amine into a reactive aldehyde. wikipedia.org This enzymatic conversion is the gateway to the formation of various cross-links in both collagen and elastin (B1584352), including the eventual synthesis of this compound. uva.nlresearchgate.net The presence of allysine residues is a prerequisite for the subsequent spontaneous condensation reactions that build the this compound structure. researchgate.netnih.gov

Detailed Mechanisms of Non-Enzymatic Condensation Leading to this compound Cross-Link Formation

Following the enzymatic formation of allysine, the subsequent steps leading to this compound are a series of non-enzymatic condensation reactions. researchgate.netnih.gov These spontaneous reactions are dependent on the spatial proximity of the reactive allysine residues within the protein matrix. nih.gov

Role of Allysine and Allysine-Derived Intermediates in this compound Genesis

This compound is ultimately formed from the condensation of three allysine residues. uva.nlnih.govnih.govbarnesandnoble.comscribd.com The process begins with the formation of bifunctional cross-links. One such intermediate is allysine aldol (B89426), which is formed through an aldol condensation of two allysine residues. researchgate.netnih.gov Another key bifunctional intermediate is dehydrolysinonorleucine, created by the condensation of an allysine residue with the ε-amino group of an unmodified lysine residue. researchgate.netnih.gov

These initial bifunctional cross-links can then undergo further condensation reactions. The pathway to this compound specifically involves the reaction of these intermediates, ultimately incorporating a third allysine residue to form the trifunctional cross-link. researchgate.netnih.gov The final structure of this compound consists of a 2-cyclopenten-1-one (B42074) ring. nih.gov It has been noted that what is isolated as this compound after acid hydrolysis of the tissue is a dimeric crosslink, while its precursor in the tissue is a trimeric crosslink. researchgate.netresearchgate.net

Development and Analysis of Model Reaction Systems for this compound Generation

To better understand the formation of this compound, researchers have developed model reaction systems. These in vitro models aim to replicate the chemical conditions found in vivo and elucidate the reaction mechanisms. A notable model system utilized propanal as a stand-in for allysine and n-butylamine to represent lysine. nih.govresearchgate.net This simplified system successfully demonstrated that this compound is composed of a 2-cyclopenten-1-one structure and an α,β,γ,δ-unsaturated aldehyde derived from three allysine residues. nih.gov Such model reactions have been instrumental in confirming the non-enzymatic and spontaneous nature of the condensation steps in the formation of pyridinium (B92312) cross-links like desmosine (B133005) and isodesmosine (B1214917), which share biosynthetic origins with this compound. researchgate.net

In Vivo Regulation of this compound Biogenesis within Connective Tissues

The in vivo regulation of this compound formation is intrinsically linked to the expression and activity of lysyl oxidase. The action of LOX to produce allysine is the rate-limiting enzymatic step. researchgate.netnih.gov The subsequent condensation reactions are spontaneous and depend on the concentration and spatial arrangement of allysine residues within the elastin or collagen fibers. nih.gov

The assembly of tropoelastin monomers, the precursor to elastin, on a scaffold of fibrillin-rich microfibrils is a critical regulatory point. researchgate.net This assembly brings the lysine residues into the correct proximity for cross-linking to occur once they are converted to allysine. nih.govresearchgate.net Therefore, the intricate process of elastic fiber assembly, which is a complex, multi-stage process involving various proteins, plays a crucial role in dictating the extent and type of cross-linking, including the formation of this compound. researchgate.net While the enzymatic initiation is tightly regulated, the subsequent chemical reactions leading to this compound are largely governed by the stoichiometry and conformation of the protein precursors. nih.gov

Cyclopentenosine S Integral Role in Extracellular Matrix Biopolymer Integrity

Cyclopentenosine as a Trifunctional Cross-Linking Amino Acid in Elastin (B1584352)

This compound is a major trifunctional cross-linking amino acid that plays a critical role in the structure and function of elastin, the protein responsible for the elasticity of tissues. nih.gov Isolated from the acid hydrolysate of elastin, particularly from bovine nuchal ligament and aorta, its structure has been identified through spectroscopic methods. nih.govannualreviews.org The formation of this compound involves the condensation of three allysine (B42369) residues. nih.govannualreviews.org Allysine itself is derived from the enzymatic deamination of lysine (B10760008) residues in the precursor protein, tropoelastin, a process catalyzed by lysyl oxidase. nih.gov This makes this compound a key component in the maturation of elastin fibers, contributing to the creation of a stable and durable biopolymer network. Its chemical structure is characterized by a 2-cyclopenten-1-one (B42074) ring, which is formed from the three precursor allysine side chains, creating a stable, covalent link between different polypeptide chains. nih.gov

Molecular Sites of this compound Incorporation and Inter-Chain Interactions within Tropoelastin

The incorporation of this compound occurs within specific domains of the soluble precursor protein, tropoelastin. Tropoelastin's primary sequence is organized into alternating hydrophobic domains and cross-linking domains. These cross-linking domains are enriched with lysine residues, which are the precursors to the allysine residues necessary for cross-link formation. nih.gov

The lysine-rich domains are often characterized by Lys-Ala (KA) and Lys-Pro (KP) motifs. nih.gov It is at these sites that lysyl oxidase acts on the lysine residues to form allysine. Following this enzymatic step, three allysine residues from adjacent or the same tropoelastin molecules can spontaneously condense to form the trifunctional this compound cross-link. nih.gov This process creates robust inter-chain covalent bonds that are essential for assembling the tropoelastin monomers into the extensive, insoluble, and highly durable elastin polymer network found in the extracellular matrix. nih.gov

Contribution of this compound to Elastin Network Mechanical Stability and Recoil Properties

The extensive and stable cross-linking provided by amino acids like this compound is fundamental to elastin's signature mechanical properties: low stiffness, high extensibility, and efficient elastic recoil. wikipedia.org As a trifunctional cross-link, this compound connects three separate polypeptide chains, serving as a key node in the elastin network. nih.gov This high degree of cross-linking is crucial for distributing stress throughout the polymer network when the tissue is stretched. nih.gov

This molecular architecture allows elastic fibers to undergo billions of cycles of extension and recoil over a lifetime without mechanical failure. nih.gov When a force is applied, the flexible, cross-linked chains can uncoil and extend. Upon removal of the force, the covalent bonds of the this compound cross-links provide the restoring force that drives the network to return to its original, compact conformation. wikipedia.orgnih.gov This entropy-driven recoil is essential for the function of dynamic tissues such as arteries, lungs, and skin. wikipedia.org

This compound's Cross-Linking Contribution to Collagen Structure

Scientific literature identifies this compound as a cross-linking amino acid specific to the protein elastin. nih.govannualreviews.org The biosynthesis and maturation of collagen, the most abundant structural protein in the extracellular matrix, involves a distinct pathway of covalent cross-linking. rsc.org While both elastin and collagen cross-linking are initiated by the enzyme lysyl oxidase acting on lysine residues, the subsequent condensation reactions and final cross-link structures are different. annualreviews.org

Collagen's cross-links are primarily based on the formation of divalent and trivalent structures, such as lysinonorleucine (B1675783) and 3-hydroxypyridinium (B1257355) residues (e.g., hydroxylysyl pyridinoline), which are derived from lysine and hydroxylysine. annualreviews.org In contrast, elastin is characterized by unique polyfunctional cross-links, including the tetrafunctional desmosine (B133005) and isodesmosine (B1214917), and the trifunctional this compound. youtube.com Based on current research, a direct role for this compound in the cross-linking and stabilization of collagen has not been documented.

Influence on Collagen Fibril Organization and Mechanical Resilience

The mechanical properties of collagen, such as its high tensile strength and resilience, are dictated by its hierarchical structure and its own unique set of covalent intermolecular cross-links. nih.gov These cross-links, formed between collagen molecules at specific locations in the telopeptides and helical regions, are crucial for stabilizing the staggered arrangement of molecules within a collagen fibril. annualreviews.org This stabilization is essential for the proper organization of fibrils and their subsequent assembly into larger fibers, which provides tissues like tendons and ligaments with their immense mechanical strength. nih.gov As this compound is not a recognized component of the collagen cross-linking profile, it does not contribute to these properties. The mechanical resilience of collagen is instead dependent on its own specific cross-links, such as pyridinolines. annualreviews.org

Tissue-Specific Distribution and Concentration Profiles of this compound

The distribution of this compound is directly related to the abundance of elastin in various tissues. Research has shown that its concentration varies significantly among different types of connective tissue. Through the use of ion-paired high-performance liquid chromatography, quantification studies have been performed on bovine tissues. nih.gov These analyses revealed that the bovine nuchal ligament, a large elastic ligament that supports the head, contains the highest concentration of this compound. nih.gov This finding is consistent with the high elastin content required for the ligament's specific mechanical function. Other tissues rich in elastin, such as the aorta, also contain this compound, though at different concentrations. nih.govannualreviews.org

Quantification in Bovine Nuchal Ligament and Aorta Across Developmental Stages

Studies on the age-related changes in this compound concentration provide insight into the maturation of elastic tissues. In bovine aorta, the concentration of this compound shows minimal change from the age of 7 months up to 16 years, suggesting a very stable and long-lasting cross-link profile once the tissue is mature. nih.gov This contrasts with observations in shorter-lived species like rats, where this compound content is very low at birth but increases significantly with growth, before leveling off or slightly decreasing after reaching maturity. nih.gov The high and stable concentration in long-lived species' tissues like the bovine aorta underscores the extreme durability of these cross-links in maintaining the long-term integrity of the arterial wall.

The following table summarizes the key findings regarding this compound concentration in bovine tissues.

TissueDevelopmental Stage / AgeRelative this compound ConcentrationReference
Bovine Nuchal LigamentNot Specified (Assumed Mature)Highest among tissues tested nih.gov
Bovine Aorta7 months to 16 yearsScarcely changed; stable concentration nih.gov

Analysis of this compound in Dentin and its Context in Dental Matrix Research

While this compound is a well-established trifunctional cross-linking amino acid in elastin, its specific presence and role within the dentin extracellular matrix have not been extensively documented in scientific literature. Research on dentin matrix cross-links has historically focused on collagen, the primary organic component of dentin, and the lysine-derived cross-links that stabilize it. However, the study of non-collagenous protein cross-links, such as those involving elastin-like molecules, represents an emerging area of interest in dental matrix research.

The analysis of cross-linking compounds in dentin is crucial for understanding the biomechanical properties and stability of this tissue. Various analytical techniques are employed to identify and quantify these cross-links. Given that this compound is derived from lysine residues, its analysis in dentin would likely involve methods similar to those used for other lysine-derived cross-links.

Context in Dental Matrix Research:

Table 1: Analytical Techniques for Lysine-Derived Cross-Links in Hard Tissues

TechniquePrincipleApplication in Dentin Research
High-Performance Liquid Chromatography (HPLC)Separation of amino acids based on their physicochemical properties.Quantification of known collagen cross-links like pyridinoline (B42742) and deoxypyridinoline.
Mass Spectrometry (MS)Identification of molecules based on their mass-to-charge ratio.Structural elucidation of novel cross-linking compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass analysis.Analysis of derivatized amino acids and cross-links.
Amino Acid AnalysisQuantification of individual amino acids after hydrolysis of the protein matrix.Determination of the relative abundance of lysine and its modified forms.

Research into the Physiological Turnover and Degradation Pathways of this compound-Containing Cross-Links

The physiological turnover of this compound-containing cross-links is intrinsically linked to the metabolism of elastin, the protein in which these cross-links are found. Elastin is known for its remarkable stability and low turnover rate in healthy tissues, with a half-life that can span decades. This stability is largely attributed to its extensive and robust cross-linking network, which includes this compound.

However, under certain physiological and pathological conditions, elastin undergoes degradation by a class of enzymes known as elastases. This enzymatic breakdown is the primary pathway for the turnover of elastin and, consequently, its cross-links. The degradation of elastin is a critical process in tissue remodeling, aging, and various disease states.

Degradation Pathways:

The degradation of elastin fibers releases elastin-derived peptides (EDPs) and the cross-linking amino acids into the extracellular space. The specific enzymes responsible for the cleavage of the polypeptide backbone of elastin include:

Matrix Metalloproteinases (MMPs): Particularly MMP-2, MMP-9, and MMP-12 are known to have significant elastolytic activity.

Serine Proteases: Neutrophil elastase and proteinase 3 are potent elastases.

Cysteine Proteases: Cathepsins K, S, and L have been shown to degrade elastin.

While these enzymes cleave the peptide bonds of the elastin protein, the degradation of the this compound cross-link itself is less understood. It is believed that the cross-links are released as part of small peptides or as free amino acids. The liberated cross-links, including desmosine and isodesmosine (other elastin cross-links), can be detected in urine and plasma and are often used as biomarkers for elastin degradation. It is plausible that this compound or its metabolites would also be present in biological fluids following elastin breakdown.

The precise intracellular or extracellular pathways for the further catabolism of the this compound molecule after its release from the elastin matrix have not been fully elucidated. Research in this area is ongoing and aims to understand the complete metabolic fate of these complex amino acids.

Table 2: Major Elastin-Degrading Enzymes and their Characteristics

Enzyme ClassSpecific EnzymesPrimary SourceKey Role in Elastin Degradation
Matrix Metalloproteinases (MMPs)MMP-2, MMP-9, MMP-12Macrophages, fibroblasts, smooth muscle cellsRemodeling of the extracellular matrix in development and disease.
Serine ProteasesNeutrophil elastase, Proteinase 3NeutrophilsInflammatory responses and tissue injury.
Cysteine ProteasesCathepsin K, Cathepsin S, Cathepsin LOsteoclasts, macrophages, epithelial cellsBone resorption and antigen presentation.

Structure Activity Relationship Sar Studies of Cyclopentenosine and Analogues

Correlations between Cyclopentenosine's Structural Features and its Cross-Linking Efficacy in vitro

The cross-linking efficacy of this compound is directly correlated with its distinct chemical structure, which has been identified through spectroscopic methods and analysis of elastin (B1584352) hydrolysates. nih.govnih.gov this compound is a trifunctional amino acid, meaning it connects three separate peptide chains, a key feature for its role in creating a stable and resilient elastin polymer network. nih.gov

The formation and function of this compound are dependent on several key structural features:

Precursor Residues : The formation of this compound arises from the condensation of three allysine (B42369) residues. nih.govnih.gov Allysine itself is a derivative of lysine (B10760008), formed via the enzymatic action of lysyl oxidase, which converts the terminal amine group of lysine into an aldehyde. researchgate.net The availability and spatial proximity of these allysine residues within the tropoelastin protein are prerequisites for the formation of the this compound cross-link. uni-luebeck.de

Core Structure : The central scaffold of this compound is a 2-cyclopenten-1-one (B42074) ring. nih.gov This five-membered ring structure is the condensation product of the three precursor allysines. The formation of this stable ring is a critical step in the cross-linking process.

Tautomerism : In aqueous environments, this compound exists as a mixture of imine-enamine tautomers. nih.gov This chemical equilibrium is a characteristic feature of its structure and is relevant to its interactions within the protein matrix.

Unsaturated Aldehyde Moiety : Model reactions have demonstrated that the formation of the this compound cross-link involves an α,β,γ,δ-unsaturated aldehyde that is derived from the three initial allysine residues. nih.gov This reactive aldehyde component is crucial for the condensation reactions that lead to the final trifunctional structure.

The culmination of these features results in a stable, covalent cross-link that anchors different regions of the elastin protein, contributing significantly to its mechanical properties.

Table 1: Key Structural Features of this compound and Their Role in Cross-Linking Efficacy

Structural FeatureDescriptionCorrelation to Cross-Linking Efficacy
Trifunctionality Connects three separate amino acid side chains.Creates a stable, networked polymer structure essential for elastin's resilience.
Allysine Precursors Formed from the condensation of three allysine residues.The presence and arrangement of allysine are the foundational requirements for its biosynthesis. nih.govnih.gov
2-Cyclopenten-1-one Core A five-membered carbon ring with a ketone and a double bond.Provides a stable central scaffold for the cross-link. nih.gov
Imine-Enamine Tautomers Exists in equilibrium between these two forms in solution.Influences the chemical reactivity and interactions of the molecule within the protein. nih.gov

Effects of Targeted Structural Modifications on this compound's Biological Function

A comprehensive search of scientific literature reveals no specific studies on the targeted structural modification of this compound to analyze the effects on its biological function. Research has focused on identifying and characterizing the native structure of this compound as it exists in elastin. nih.govnih.gov The synthesis of this compound analogues for the purpose of SAR studies has not been reported. Therefore, there is no available data detailing how specific modifications—such as altering the cyclopentenone ring, changing substituent groups, or modifying the amino acid side chains—would impact its cross-linking efficacy or other biological activities.

Application of Computational Chemistry and Chemoinformatics in this compound SAR Analysis

There are no specific applications of computational chemistry or chemoinformatics reported in the scientific literature for the structure-activity relationship (SAR) analysis of this compound. While computational methods are widely used to study the SAR of various bioactive molecules, research on elastin cross-links, including this compound, has primarily utilized analytical and biochemical techniques to identify their structures and formation pathways. nih.govnih.govuni-luebeck.de Studies employing molecular modeling, quantitative structure-activity relationship (QSAR) models, or other chemoinformatic tools to predict the cross-linking efficacy of this compound or its hypothetical analogues have not been published.

Advanced Analytical and Methodological Approaches for Cyclopentenosine Research

Utilization of High-Resolution Spectroscopic Techniques for Cyclopentenosine Characterization (e.g., NMR, Mass Spectrometry)

The definitive structural characterization of this compound has been accomplished through the combined application of several high-resolution spectroscopic techniques. researchgate.net These methods are essential for identifying the molecule's unique cyclopentene (B43876) structure and confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise atomic structure of molecules. For this compound, NMR spectroscopy has been instrumental in verifying its proposed structure. researchgate.net While experimental spectra for the isolated compound are not widely published, computational predictions of its ¹³C NMR chemical shifts provide valuable data for its identification in complex biological samples.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Shift (ppm)
1 C 132.8
2 C 175.4
3 CH₂ 36.1
4 CH 47.3
5 C 212.0
7 CH₂ 24.0
8 CH₂ 23.8
9 CH₂ 36.1

Data sourced from computational predictions. hawaii.edu

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for determining the exact molecular weight and elemental formula of this compound. Early studies utilized fast atom bombardment mass spectroscopy (FAB-MS) to identify a parent compound with a mass of 381, corresponding to a molecular formula of C₁₈H₂₇N₃O₆. researchgate.net Modern approaches employ liquid chromatography coupled to high-resolution mass spectrometers, such as the Orbitrap Fusion Tribrid, for the analysis of elastin-derived peptides. nih.gov These systems allow for full scans with resolutions up to 120,000, enabling the precise mass measurement of this compound and its peptide fragments. nih.gov Collision-induced dissociation (CID) is then used to generate product ions, which helps in sequencing the attached peptide chains and confirming the identity of the cross-link. nih.gov

Development and Optimization of Chromatographic Methods for this compound Isolation and Quantitative Analysis (e.g., HPLC)

The isolation and quantification of this compound from complex biological hydrolysates, such as those from elastin (B1584352), rely on advanced chromatographic techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analytical process.

Early work on thin-layer chromatography showed that this compound has a distinct migration pattern, developing slower than lysinonorleucine (B1675783) and faster than desmosine (B133005). researchgate.net This provided an initial method for its separation. More recently, novel HPLC methods have been developed for the simultaneous analysis of multiple natural cross-links. One such method utilizes a Cogent Diamond Hydride HPLC column, which can separate seven different cross-links with a total run time of less than 10 minutes using an isocratic mobile phase of water and acetonitrile. researchgate.net

For more detailed studies involving peptides, reversed-phase HPLC is employed. Research on elastin cross-links uses C18 columns to separate proteolytic digests. nih.gov The resulting fractions can be collected for further analysis, allowing for the enrichment of peptides containing this compound. nih.gov

Table 2: Example Chromatographic Conditions for Analysis of Elastin Cross-links

Parameter Condition
System Agilent 1100 HPLC
Column ReproSil-Pur 120 (C18, 3 µm, 2 mm x 150 mm)
Detection Mass Spectrometry (e.g., Orbitrap Fusion Tribrid)
Primary Application Fractionation and analysis of proteolytic digests of elastin

These conditions are used for the analysis of the biological matrix from which this compound is isolated. nih.gov

Immunochemical and Histochemical Methods for In Situ Localization and Visualization of this compound in Tissues

Immunochemical and histochemical methods are powerful techniques for visualizing the location of specific molecules within cells and tissues. researchgate.net These approaches typically rely on the high specificity of antibodies to bind to a target antigen. researchgate.net

The general process involves exposing a fixed tissue or cell sample to a primary antibody that specifically recognizes the molecule of interest. researchgate.net This is followed by the application of a secondary antibody, which is conjugated to a detection system—such as a fluorophore (for immunofluorescence) or an enzyme like horseradish peroxidase (for immunohistochemistry)—that generates a visual signal. researchgate.net

While these methods are widely used in cell biology, there is currently no specific information available in the scientific literature detailing the development or application of antibodies for the in situ localization of this compound. The development of a monoclonal or polyclonal antibody specific to the this compound structure would be a critical step forward. Such a tool would enable researchers to visualize the precise distribution of this cross-link within the extracellular matrix of tissues like skin, lungs, and arteries, providing invaluable insights into the architecture and potential pathology of elastic fibers.

Isotopic Labeling and Tracer Studies for Elucidating Metabolic Pathways Involving this compound

Isotopic labeling is a definitive technique used to trace the metabolic origins and pathways of biomolecules. hawaii.edu For a complex, lysine-derived molecule like this compound, this approach is essential for understanding its biosynthesis within the context of elastin maturation.

The strategy involves supplying cells in culture with an isotopically labeled precursor amino acid. In the case of this compound, neonatal rat smooth muscle cell cultures can be grown in media where standard lysine (B10760008) is replaced with lysine that has been uniformly enriched with heavy isotopes, such as [U-¹³C,¹⁵N-Lys]. hawaii.edu The cells then incorporate this labeled lysine into the precursor protein, tropoelastin. Subsequent enzymatic modification and cross-linking processes lead to the formation of elastin containing labeled this compound. hawaii.edu

The mature, labeled elastin can then be isolated, hydrolyzed, and analyzed using mass spectrometry. The mass shift corresponding to the incorporated heavy isotopes allows for the unambiguous identification and tracking of this compound and other lysine-derived cross-links, confirming their metabolic origin from lysine. hawaii.edu

Table 3: Isotopic Labels Used in Elastin Cross-link Research

Isotope-Labeled Compound Purpose
[U-¹³C,¹⁵N-Lys] To trace the incorporation of lysine into elastin and its subsequent conversion into cross-links like this compound.
[ε-¹³C-Lys] To specifically label the ε-carbon of the lysine side chain, which is directly involved in the initial oxidative deamination step.

Data sourced from studies on the biosynthesis of elastin cross-links. hawaii.edu

Computational Modeling and Simulation of this compound's Interactions within Complex Biomolecular Systems

Computational modeling and simulation provide powerful "in silico" tools to investigate the behavior of molecules at an atomic level. Techniques like molecular docking and molecular dynamics (MD) simulations can predict how a molecule like this compound interacts with other biomolecules, such as enzymes. nih.gov

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For example, docking could be used to model how a this compound-containing peptide fits into the active site of an elastase enzyme. This would help explain the susceptibility or resistance of such cross-links to degradation. nih.gov

Molecular Dynamics (MD) Simulation: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of biomolecular interactions. nih.gov An MD simulation could be used to study the conformational changes in a protein upon binding to a this compound-containing ligand or to analyze the stability of the cross-link itself within an elastin fiber under mechanical stress.

While no specific computational modeling studies focused solely on this compound are currently available, the methods have been successfully applied to other complex elastin cross-links like desmosine. nih.gov In those studies, docking simulations were performed to understand how desmosine-linked peptides interact with the binding pocket of pancreatic elastase. nih.gov These same established methodologies could be directly applied to investigate the molecular interactions of this compound, offering a deeper understanding of its structural role and biochemical reactivity.

Table 4: Parameters for Molecular Docking of Related Elastin Cross-links

Software/Method Parameter Application
MOE (Molecular Operating Environment) AMBER EHT12 force field Conformation sampling of cross-linked peptides
GOLD 5.2 Active site defined by Ser-214 and 15 Å radius Docking of peptides into the binding pocket of porcine pancreatic elastase

These parameters were used in studies of desmosine, a related cross-link found alongside this compound in elastin. nih.gov

Pathobiological Implications and Research Models of Cyclopentenosine in Tissue Homeostasis

Role of Cyclopentenosine in Age-Related Alterations and Stiffening of Connective Tissues

This compound is a trifunctional cross-linking amino acid that plays a significant role in the structure and function of elastin (B1584352), a key protein in connective tissues. nih.govnih.gov It is formed through the condensation of three allysine (B42369) residues, which are derived from lysine (B10760008) residues by the action of lysyl oxidase enzymes. nih.govresearchgate.net This cross-linking process is fundamental to the stability and elasticity of tissues such as blood vessels, ligaments, and skin. nih.govnih.gov

The concentration of this compound undergoes changes with age, which contributes to the alterations observed in connective tissues over a lifespan. nih.gov Research on the aorta of rats, a short-lived species, revealed that the content of this compound is very low at birth but increases significantly during growth. nih.gov After reaching maturity, the concentration tends to remain stable or show a slight decrease. nih.gov In contrast, studies on bovine aorta, from a long-lived species, showed that the this compound content remained relatively constant from 7 months to 16 years of age. nih.gov The formation of these stable, covalent cross-links contributes to the increased stiffness and reduced elasticity characteristic of aging connective tissue. While essential for tissue integrity, the accumulation and maturation of these cross-links over time can lead to a less dynamic and more rigid extracellular matrix. nih.gov

Involvement of this compound in Maillard Reaction Products and Advanced Glycation End-products (AGEs) in Extracellular Matrix

The stiffening and loss of function in aging tissues are often attributed to the accumulation of Advanced Glycation End-products (AGEs). mdpi.com AGEs are a heterogeneous group of molecules formed through a non-enzymatic process known as the Maillard reaction, where reducing sugars react with proteins, lipids, or nucleic acids. mdpi.comscilit.comnih.gov This process, also known as glycation, contributes to the cross-linking of long-lived proteins like collagen and elastin in the extracellular matrix (ECM). scilit.comvdoc.pub

This compound is a cross-link found in elastin and collagen. pageplace.deuva.nl However, its formation pathway is distinct from that of typical AGEs. This compound originates from an enzyme-mediated oxidation of lysine residues to allysine, followed by spontaneous condensation. nih.govresearchgate.net In contrast, AGEs result from non-enzymatic glycation. mdpi.com While both processes result in the cross-linking of ECM proteins and contribute to age-related tissue changes, this compound is a product of natural, enzyme-directed protein maturation, whereas AGEs are products of cumulative, non-enzymatic chemical modifications. researchgate.netmdpi.comresearchgate.net Therefore, this compound is considered a distinct, amino acid-derived cross-link rather than a direct product of the Maillard reaction. nih.govresearchgate.net

The extensive cross-linking of extracellular matrix proteins, including through the formation of this compound, has a profound impact on the tissue's susceptibility to enzymatic degradation and remodeling. Cross-links stabilize the collagen and elastin fibers, making them more resistant to proteolysis by enzymes such as matrix metalloproteinases (MMPs). uva.nlplos.org This increased resistance to enzymatic digestion is a key factor in the reduced turnover of matrix components seen in aging tissues. dntb.gov.ua

Application of In Vitro and Ex Vivo Models for Studying this compound's Role in Tissue Degradation and Regeneration (Excluding Clinical Trials)

To understand the specific role of this compound and other cross-links in tissue homeostasis, researchers utilize a variety of laboratory models. joanneum.atmdpi.com In vitro (in a dish) and ex vivo (using tissue explants) models are crucial for investigating the mechanisms of tissue degradation and regeneration without the complexities of a living organism. frontiersin.orgsyntivia.frresearchgate.net These models allow for controlled experiments to dissect the molecular and cellular events governed by matrix composition and cross-linking. mdpi.com

For instance, ex vivo models using human skin explants can be used to study wound healing and regeneration. joanneum.atsyntivia.frnih.gov Researchers can induce an injury, such as through stripping or microneedling, and observe the regenerative response over time, analyzing changes in cell proliferation and the expression of matrix proteins. syntivia.frnih.gov Similarly, ex vivo models of cartilage repair use tissue explants to assess the integration and development of neocartilage under mechanical load, providing insights into regeneration processes. frontiersin.org

Model TypeApplicationKey Findings/ObservationsReference
In Vitro 3D Cell Culture (e.g., Corneal Fibroblasts)Allows study of ECM deposition, organization, and the effects of artificial cross-linking on cell behavior and protein expression (e.g., MMPs, proteoglycans). plos.orgnih.gov
Ex Vivo Human Skin ExplantsModels wound healing and barrier regeneration after physical or chemical damage. Allows testing of factors that promote tissue repair. joanneum.atsyntivia.fr
Ex Vivo Aortic Ring AssayUsed to study angiogenesis and vessel sprouting, mimicking the tissue microenvironment. researchgate.net
Ex Vivo Cartilage ExplantsAssesses cartilage repair strategies, neocartilage formation, and integration under physiologically relevant mechanical loading. frontiersin.org

Cell culture and tissue explant models are fundamental for detailed mechanistic studies. Three-dimensional (3D) in vitro models, using cells like human corneal fibroblasts, have been developed to mimic the native tissue structure. nih.gov In these models, cells secrete and assemble their own extracellular matrix. plos.org Researchers can then apply treatments, such as the riboflavin/UVA combination used in corneal cross-linking, to artificially increase cross-links and study the consequences. plos.orgnih.gov Such studies have revealed that increased cross-linking improves the organization of collagen fibrils and alters the expression of proteoglycans and MMPs, providing direct insight into how cross-links modulate the tissue microenvironment. plos.org

Tissue explants, such as aortic rings or sections of ligaments, offer a more complex system that retains the native cell populations and matrix architecture. nih.govresearchgate.net These models can be cultured for extended periods to study age-related changes or the response to specific stimuli. By manipulating the activity of enzymes like lysyl oxidase in these systems, scientists can investigate how alterations in the formation of natural cross-links like this compound affect tissue mechanics, cell signaling, and susceptibility to degradation.

Genetically modified animal models provide invaluable insights into the physiological importance of specific genes and pathways, including those involved in collagen and elastin cross-linking. cnr.it While creating animal models for complex, multifactorial conditions like keratoconus is challenging, models with targeted genetic alterations have been instrumental. nih.govmdpi.com For example, mice with a conditional knockout of the Tgfbr2 gene in keratocytes exhibit stromal thinning and reduced collagen fibril density, mimicking aspects of ectatic corneal disease and highlighting the role of this signaling pathway in matrix maintenance. mdpi.com

To specifically study the formation of cross-links, researchers have developed models that target the enzymes responsible. A key example is the use of pigs where the activity of lysyl oxidase (LOX) enzymes was inhibited. nih.gov This inhibition resulted in incompletely cross-linked elastin, which allowed for the isolation and identification of specific cross-linked peptides that are otherwise difficult to analyze in the highly insoluble mature elastin. nih.gov Such models are crucial for understanding the precise locations and types of cross-links, including this compound, and for elucidating the step-by-step assembly of a functional elastin network. researchgate.netnih.gov

Future Research Avenues and Pre Clinical Translational Perspectives for Cyclopentenosine

Exploration of Novel Cyclopentenosine-Related Cross-Links and their Biological Significance

This compound is formed from three allysine (B42369) residues, which are derived from the enzymatic oxidation of lysine (B10760008) side chains by lysyl oxidase. scribd.comresearchgate.net The known structure involves a cyclopent-2-en-1-one ring that covalently links polypeptide chains, contributing to the stability of elastin (B1584352) fibers. scribd.comresearchgate.net However, the full diversity of this compound-related structures and their precise biological roles may not be completely understood.

Future research should focus on identifying novel, structurally related cross-links. This could involve investigating variations in the cyclopentenone core or the existence of higher-order structures that incorporate additional amino acid residues. The biological significance of such discoveries would be substantial, as different cross-links could impart distinct biomechanical properties to tissues. For instance, the presence of specific this compound variants might correlate with increased tissue stiffness, altered elasticity, or susceptibility to degradation in pathological states. Understanding this structural diversity is a crucial step toward elucidating the molecular mechanisms of ECM maturation and disease. researchgate.net

Table 1: Known and Potential this compound-Related Cross-Links for Future Exploration
Cross-Link CategoryDescriptionKnown ExamplePotential Novel Variants for InvestigationPotential Biological Significance
TrifunctionalLinks three polypeptide chains.This compound nih.govIsomeric forms, hydroxylated or glycosylated derivatives.Altered mechanical resilience and thermal stability of elastin.
TetrafunctionalLinks four polypeptide chains.Desmosine (B133005)/Isodesmosine (B1214917)Hybrid cross-links involving a this compound core and an additional linkage.Increased complexity and stability of the ECM fiber network.
Penta-functionalLinks five polypeptide chains.Allodesmosine hawaii.eduComplexes involving this compound and other cross-linking precursors.Role in age-related changes and pathological tissue stiffening.

Development of Advanced Non-Invasive Analytical Tools for In Vivo Quantification of this compound in Research Settings

Current methods for detecting and quantifying this compound typically rely on the acid hydrolysis of tissue samples followed by techniques like mass spectrometry or amino acid analysis. researchgate.netuni-halle.de While precise, these methods are inherently destructive and invasive, limiting their application to ex vivo samples and precluding longitudinal studies in living organisms.

A significant leap forward would be the development of non-invasive analytical tools for in vivo quantification. Promising avenues include:

Molecular Imaging Probes: Designing PET or MRI contrast agents with high specificity for the this compound structure. Such probes could enable the visualization and quantification of cross-link density in specific tissues, offering insights into ECM remodeling in real-time.

Advanced Mass Spectrometry: Developing highly sensitive liquid chromatography-mass spectrometry (LC-MS) assays to detect and quantify this compound-containing peptide fragments that are released into circulation (e.g., blood, urine) during ECM turnover. This would provide a minimally invasive window into the dynamics of elastin and collagen metabolism.

These technologies would revolutionize pre-clinical research by allowing for the longitudinal tracking of ECM changes in animal models of disease, providing a more dynamic understanding of pathology.

Table 2: Comparison of Current and Future Analytical Tools for this compound
MethodologyApproachSample TypeKey AdvantageKey Limitation
Current Acid Hydrolysis + Amino Acid Analysis/MS researchgate.netuni-halle.deExcised TissueHigh chemical specificity and accuracy.Destructive, invasive, provides only a static snapshot.
Future PET/MRI with Targeted ProbesLiving OrganismNon-invasive, longitudinal, provides spatial information.Requires development and validation of highly specific probes.
Future High-Sensitivity LC-MS/MSBiofluids (Blood, Urine)Minimally invasive, reflects systemic ECM turnover.Indirect measurement; susceptible to clearance rate variability.

Investigation of this compound as a Pre-Clinical Biomarker for Extracellular Matrix Health and Disease Progression

The ability to quantify this compound non-invasively would pave the way for its investigation as a pre-clinical biomarker. The concentration and turnover rate of this compound could serve as a direct indicator of ECM integrity and remodeling.

In pre-clinical models, researchers could explore the correlation between this compound levels and the progression of various diseases:

Pulmonary Diseases: In conditions like Chronic Obstructive Pulmonary Disease (COPD), where elastin degradation is a key pathological feature, elevated levels of this compound-containing fragments in circulation could serve as a biomarker of disease activity. nih.gov

Vascular Diseases: Alterations in this compound density in the arterial wall could be a marker for aortic aneurysms or age-related vascular stiffening.

Fibrotic Conditions: In fibrosis, where excessive and disorganized ECM is deposited, changes in the profile of this compound and related cross-links could indicate pathological matrix remodeling.

Validating this compound as a biomarker in animal models would be a critical translational step, potentially leading to new diagnostic tools for monitoring ECM-related disorders.

Table 3: Potential Pre-Clinical Biomarker Applications of this compound
Disease CategoryPre-Clinical ModelHypothesized Change in this compoundPotential Clinical Relevance
Elastin Degradation (e.g., COPD)Elastase-induced emphysema modelsIncreased levels of circulating this compound fragments.Monitoring disease activity and therapeutic response.
Vascular StiffeningAged animal modelsIncreased density of this compound in aortic tissue.Assessing cardiovascular risk.
Fibrosis (e.g., Liver, Lung)Chemically-induced fibrosis modelsAltered tissue distribution and profile of this compound cross-links.Staging fibrotic disease and evaluating anti-fibrotic therapies.

Design of Pre-Clinical Modulators Targeting this compound Formation or Degradation Pathways

A deeper understanding of the this compound formation pathway offers opportunities for therapeutic intervention. The design of molecules that can modulate its formation or degradation represents a novel pre-clinical strategy.

Potential therapeutic approaches include:

Inhibitors of Formation: Developing small molecules that specifically block the condensation steps leading to this compound without affecting the formation of other vital cross-links. Such inhibitors could be tested in pre-clinical models of fibrosis where aberrant cross-linking contributes to pathology.

Promoters of Formation: In contrast, agents that promote efficient and stable this compound cross-linking could be beneficial in conditions characterized by weak or insufficient ECM, such as certain genetic skin disorders or in the context of tissue engineering.

Targeted Degradation Agents: Designing therapies that can selectively target and cleave abnormal this compound cross-links could help restore tissue function in diseases associated with pathological stiffening.

These pre-clinical studies would be foundational for developing a new class of therapeutics aimed at preserving or restoring the mechanical integrity of the extracellular matrix.

Table 4: Pre-Clinical Strategies for Modulating this compound
Modulator TypeMechanism of ActionPotential Pre-Clinical ApplicationTherapeutic Goal
Formation InhibitorsBlock the condensation of allysine precursors into this compound.Models of organ fibrosis.Reduce pathological tissue stiffening.
Formation PromotersCatalyze or stabilize the formation of this compound cross-links.Wound healing models, tissue engineering constructs.Enhance ECM integrity and repair.
Degradation AgentsSelectively cleave this compound cross-links.Models of age-related vascular stiffness.Restore tissue elasticity and function.

Q & A

Q. What established synthetic routes exist for cyclopentenosine, and how do their yields and purity compare?

this compound synthesis typically involves chemical or enzymatic methods. For chemical synthesis, evaluate routes like nucleoside coupling or ring-closing metathesis, noting yields, reaction conditions (e.g., temperature, catalysts), and scalability. Enzymatic approaches may use glycosyltransferases or phosphorylases, which require optimization of pH, cofactors, and substrate specificity. Characterize purity via HPLC (≥95% purity threshold) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Tabulate comparative data on yields, purity, and reaction times across methods to identify optimal protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and stereochemical properties?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm backbone structure and stereochemistry. 2D techniques (COSY, HSQC) resolve overlapping signals in complex mixtures.
  • Mass spectrometry : HRMS validates molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns.
  • Infrared (IR) spectroscopy : Confirm functional groups (e.g., hydroxyl, amine).
  • HPLC/UPLC : Assess purity and stability under varying conditions (e.g., pH, temperature).
    Always cross-validate results with synthetic standards and reference data from peer-reviewed studies .

Q. How should researchers design experiments to assess this compound’s biological activity in vitro?

  • Target identification : Use computational docking (e.g., AutoDock) to predict protein targets (e.g., kinases, receptors).
  • Cell-based assays : Employ dose-response curves (IC50_{50}/EC50_{50}) in relevant cell lines (e.g., cancer, neuronal). Include controls for cytotoxicity (MTT assay) and specificity (siRNA knockdown).
  • Mechanistic studies : Combine Western blotting (protein expression) and qPCR (gene regulation) to validate pathways.
    Document assay conditions (e.g., serum concentration, incubation time) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on this compound’s mechanism of action across studies?

  • Systematic comparison : Replicate experiments under standardized conditions (e.g., cell line origin, passage number, buffer composition).
  • Orthogonal assays : Use surface plasmon resonance (SPR) for binding affinity and CRISPR-edited cells to confirm target relevance.
  • Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for heterogeneity. Highlight variables like solvent choice (DMSO vs. aqueous) that may influence results .

Q. What computational strategies are robust for modeling this compound’s interactions with biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over nanosecond timescales (e.g., GROMACS, AMBER). Validate with experimental binding constants (Kd_d).
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with leave-one-out (LOO) methods.
  • Docking studies : Compare results across software (AutoDock, Schrödinger) to mitigate algorithmic bias.
    Publish forcefield parameters and simulation scripts in supplementary materials for transparency .

Q. How to design stability studies for this compound under varying physiological conditions?

  • Stress testing : Expose the compound to pH gradients (1–13), UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC at timed intervals.
  • Kinetic analysis : Calculate half-life (t1/2_{1/2}) and degradation pathways (e.g., hydrolysis, oxidation) using Arrhenius plots.
  • Formulation screening : Test excipients (e.g., cyclodextrins) for stabilization in biorelevant media (e.g., simulated gastric fluid).
    Include degradation product profiles (LC-MS) in publications to guide storage recommendations .

Methodological Best Practices

  • Data presentation : Use tables to compare synthetic yields, assay conditions, or computational parameters (e.g., RMSD values in MD).
  • Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, including instrument models and software versions .
  • Ethical reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.